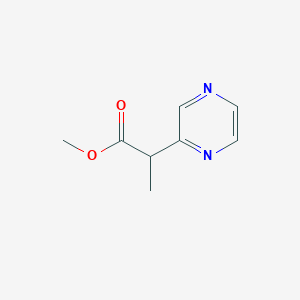

Methyl 2-(pyrazin-2-yl)propanoate

Description

BenchChem offers high-quality Methyl 2-(pyrazin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(pyrazin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-5-9-3-4-10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDUYOBBAAAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(pyrazin-2-yl)propanoate: From Foundational Pyrazine Chemistry to a Key Heterocyclic Building Block

This technical guide provides a comprehensive exploration of Methyl 2-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. While the specific discovery of this molecule is not extensively documented in publicly available literature, its significance can be understood through the rich history of pyrazine chemistry and the ever-present demand for novel functionalized heterocycles in medicinal chemistry. This guide will delve into the historical context of pyrazine synthesis, the structural importance of the pyrazine core, plausible synthetic pathways for Methyl 2-(pyrazin-2-yl)propanoate, and its potential applications as a versatile building block for more complex bioactive molecules.

The Pyrazine Scaffold: A Century of Significance in Chemistry and Medicine

The story of Methyl 2-(pyrazin-2-yl)propanoate begins with its parent heterocycle, pyrazine. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement.[1] This structural motif is not only prevalent in nature, contributing to the characteristic aromas of many roasted and cooked foods, but has also become a cornerstone in the synthesis of a wide array of biologically active compounds.[1]

The history of pyrazine synthesis dates back to the late 19th century, with some of the earliest methods still in use today. These foundational reactions laid the groundwork for the vast and diverse field of pyrazine chemistry we see today. The inherent electronic properties of the pyrazine ring, characterized by the electron-withdrawing nature of the two nitrogen atoms, make it a unique scaffold for chemical modification and a valuable component in the design of targeted therapeutics.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2]

Physicochemical Properties of Methyl 2-(pyrazin-2-yl)propanoate

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key physicochemical data for Methyl 2-(pyrazin-2-yl)propanoate.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 1341956-76-0 |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | (Predicted) Approx. 250-270 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents |

Synthetic Strategies: Accessing the 2-Substituted Pyrazine Core

Conceptual Synthetic Workflow

The synthesis of Methyl 2-(pyrazin-2-yl)propanoate fundamentally involves the formation of a carbon-carbon bond between the C-2 position of the pyrazine ring and the α-carbon of a methyl propanoate moiety. The following diagram illustrates a generalized workflow for achieving this transformation, highlighting key potential strategies.

Caption: General synthetic strategies for Methyl 2-(pyrazin-2-yl)propanoate.

Plausible Experimental Protocol: Transition-Metal Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of functionalized heterocycles.[3] A plausible and robust method for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate would involve the coupling of a 2-halopyrazine with a suitable propanoate-derived nucleophile. The following protocol is a representative example based on established palladium-catalyzed cross-coupling methodologies.

Reaction: Palladium-Catalyzed Cross-Coupling of 2-Chloropyrazine with the Reformatsky Reagent of Methyl 2-bromopropanoate.

Causality Behind Experimental Choices:

-

2-Chloropyrazine: A commercially available and relatively inexpensive starting material. The chloro-substituent provides a reactive handle for oxidative addition to the palladium catalyst.

-

Methyl 2-bromopropanoate and Zinc: These reagents generate the organozinc nucleophile (Reformatsky reagent) in situ. Organozinc reagents are often well-tolerated by a variety of functional groups and are effective in cross-coupling reactions.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): A common and effective catalyst for cross-coupling reactions. The tetrakis(triphenylphosphine)palladium(0) complex is a stable and commercially available pre-catalyst that is readily activated in the reaction mixture.

-

Anhydrous THF: A suitable aprotic solvent that can dissolve the reactants and is stable under the reaction conditions. The anhydrous nature is crucial to prevent quenching of the organometallic intermediates.

-

Inert Atmosphere (Nitrogen or Argon): Essential to prevent the oxidation of the palladium(0) catalyst and the degradation of the organozinc reagent.

Step-by-Step Methodology:

-

Preparation of the Reformatsky Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of methyl 2-bromopropanoate (1.1 equivalents) in anhydrous THF to the zinc suspension.

-

The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine. The formation of the organozinc reagent is indicated by a gentle reflux and the disappearance of the zinc metal.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloropyrazine (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF.

-

Once the Reformatsky reagent has formed, transfer it via cannula to the solution of 2-chloropyrazine and the palladium catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(pyrazin-2-yl)propanoate.

-

Self-Validating System:

The progress and success of this protocol can be rigorously monitored and validated at each stage:

-

TLC Analysis: Allows for the visualization of the consumption of starting materials and the formation of the product.

-

GC-MS Analysis: Confirms the molecular weight of the product and can be used to assess its purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the final product, confirming the connectivity of the pyrazine and propanoate moieties.

The Role of Methyl 2-(pyrazin-2-yl)propanoate in Drug Discovery

While not a therapeutic agent itself, Methyl 2-(pyrazin-2-yl)propanoate is a valuable building block or intermediate in the synthesis of more complex and potentially bioactive molecules.[4] The pyrazine ring is a known pharmacophore, and the propanoate ester provides a versatile handle for further chemical modifications.[2]

Potential as a Synthetic Intermediate

The ester functionality of Methyl 2-(pyrazin-2-yl)propanoate can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, or alcohols. This allows for the introduction of diverse substituents and the exploration of a wide chemical space in the search for new drug candidates. The pyrazine nitrogen atoms can also serve as hydrogen bond acceptors, a crucial interaction in many drug-receptor binding events.

The following diagram illustrates the potential synthetic utility of Methyl 2-(pyrazin-2-yl)propanoate as a key intermediate.

Caption: Synthetic utility of Methyl 2-(pyrazin-2-yl)propanoate.

The derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in medicinal chemistry aimed at optimizing the therapeutic properties of a lead compound.

Conclusion and Future Perspectives

Methyl 2-(pyrazin-2-yl)propanoate, while not a widely known compound with a detailed historical record of its own discovery, represents a confluence of historical synthetic methodologies and modern drug discovery principles. Its importance lies not in its own biological activity, but in its potential as a versatile and functionalized heterocyclic building block. The continued exploration of pyrazine derivatives in medicinal chemistry ensures that intermediates like Methyl 2-(pyrazin-2-yl)propanoate will remain valuable tools for researchers and scientists working to develop the next generation of therapeutics. Future work in this area will likely focus on the development of more efficient and sustainable methods for the synthesis of such functionalized pyrazines and their incorporation into novel and diverse molecular scaffolds.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not provided in search results)

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL not provided in search results)

-

Direct C−H alkylation of pyrazine derivatives. (a) Metallation of... - ResearchGate. (URL: [Link])

- Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (URL not provided in search results)

- Chemical Transformation of Pyrazine Derivatives. (URL not provided in search results)

-

Participation of the pyrazine cation radical in the formation of mutagens in the reaction of glucose/glycine/creatinine - PubMed. (URL: [Link])

- US3328402A - Pyrazine derivatives - Google P

-

Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (URL: [Link])

-

Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? | ResearchGate. (URL: [Link])

-

Radical Enantioconvergent meta-Alkylation of Pyridines: Reaction Development and Mechanistic Insight | ChemRxiv. (URL: [Link])

-

Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (URL: [Link])

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL not provided in search results)

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (URL: [Link])

-

Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. (URL: [Link])

-

Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF - ResearchGate. (URL: [Link])

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (URL: [Link])

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of Methyl 2-(pyrazin-2-yl)propanoate and Related Pyrazine Derivatives

Preamble: A Note on Scientific Diligence

This guide is intended for researchers, scientists, and drug development professionals who may work with Methyl 2-(pyrazin-2-yl)propanoate. A comprehensive search for a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1341956-76-0) did not yield a publicly available document. This absence of specific data necessitates a cautious and informed approach to handling, grounded in the known characteristics of the broader class of pyrazine derivatives. The information and protocols detailed herein are synthesized from available data on related pyrazine compounds and general principles of laboratory safety. It is imperative that users of this guide understand that these are general recommendations and that a compound-specific risk assessment should be performed before any handling.

The Pyrazine Class: An Overview of Potential Hazards

Pyrazine and its derivatives are heterocyclic aromatic compounds that are common in various fields, from flavor and fragrance chemistry to pharmaceutical development. While many are considered safe for use in food products, the concentrated forms encountered in a laboratory setting present a different hazard profile. The primary concerns associated with pyrazine derivatives include:

-

Irritation: Many pyrazine derivatives are known to be irritants to the skin, eyes, and respiratory system.[1] Direct contact or inhalation of vapors or dusts should be avoided.

-

Flammability: Some pyrazine compounds are flammable solids or combustible liquids. They may ignite when exposed to heat, sparks, or open flames.

-

Unknown Toxicological Properties: For novel or less-studied pyrazine derivatives like Methyl 2-(pyrazin-2-yl)propanoate, the full toxicological profile is often unknown. Therefore, it is prudent to treat such compounds as potentially toxic.

Prudent Laboratory Practices for Handling Methyl 2-(pyrazin-2-yl)propanoate

Given the lack of specific data, a conservative approach to handling is essential. The following protocols are designed to minimize exposure and risk.

Engineering Controls: The First Line of Defense

All work with Methyl 2-(pyrazin-2-yl)propanoate, especially when handling the neat compound or preparing solutions, must be conducted in a properly functioning chemical fume hood. This will prevent the inhalation of any vapors or aerosols. If the compound is a solid and there is a risk of dust generation, a powder-handling enclosure or a fume hood with low, controlled airflow is recommended.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical. The following diagram outlines a decision-making workflow for PPE selection when handling pyrazine derivatives of unknown toxicity.

Caption: PPE Selection Workflow for Pyrazine Derivatives.

Safe Handling and Storage Protocol

-

Acquisition and Inspection: Upon receiving the compound, inspect the container for any damage.

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust or aerosols.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Housekeeping: Clean up any spills immediately, following the procedures outlined in Section 3. Maintain a clean and organized work area.

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial. The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: Chemical Spill Response Workflow.

First Aid Measures

-

Inhalation: If vapors or dusts are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: For fires involving pyrazine derivatives, use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Physical and Chemical Properties: A Data Gap

As no specific MSDS is available, the exact physical and chemical properties of Methyl 2-(pyrazin-2-yl)propanoate are not documented in this guide. The following table highlights the data that should be sought from a supplier-specific SDS.

| Property | Value |

| Appearance | Data Not Available |

| Odor | Data Not Available |

| Melting Point/Freezing Point | Data Not Available |

| Boiling Point/Boiling Range | Data Not Available |

| Flash Point | Data Not Available |

| Flammability | Data Not Available |

| Vapor Pressure | Data Not Available |

| Vapor Density | Data Not Available |

| Relative Density | Data Not Available |

| Solubility | Data Not Available |

| Auto-ignition Temperature | Data Not Available |

| Decomposition Temperature | Data Not Available |

Conclusion: A Commitment to Safety

The safe use of any chemical in a research and development setting is paramount. In the absence of a specific Safety Data Sheet for Methyl 2-(pyrazin-2-yl)propanoate, a conservative and informed approach based on the known hazards of the pyrazine class is essential. This guide provides a framework for safe handling, but it is not a substitute for a compound-specific risk assessment and the professional judgment of the researcher. Always seek to obtain the most detailed safety information possible from the supplier before commencing any work.

References

-

European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Retrieved from [Link]

-

ResearchGate. (2017, February). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 2-(pyrazin-2-yl)propanoate: An Application Note for Researchers

Introduction: The Significance of Pyrazine Derivatives in Medicinal Chemistry

Pyrazine scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable components in the design of novel pharmaceuticals. Methyl 2-(pyrazin-2-yl)propanoate is a key building block for the synthesis of more complex molecules, leveraging the pyrazine core for potential applications in oncology, infectious diseases, and neurology. This application note provides a detailed, three-step synthesis protocol for Methyl 2-(pyrazin-2-yl)propanoate, designed for researchers and scientists in the field of drug development and organic synthesis. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Overall Synthesis Scheme

The synthesis of Methyl 2-(pyrazin-2-yl)propanoate is accomplished via a three-step process, commencing with the readily available pyrazine-2-carbaldehyde. The sequence involves a Knoevenagel condensation to introduce the carbon framework, followed by a selective reduction of the resulting α,β-unsaturated acid, and culminating in a Fischer esterification to yield the target compound.

Caption: Three-step synthesis of Methyl 2-(pyrazin-2-yl)propanoate.

Part 1: Synthesis of 2-(Pyrazin-2-yl)acrylic acid via Doebner-Knoevenagel Condensation

The initial step involves the formation of a carbon-carbon bond through a Knoevenagel condensation, specifically the Doebner modification. This reaction is highly effective for condensing aldehydes with malonic acid to yield α,β-unsaturated carboxylic acids. The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and the subsequent decarboxylation of the malonic acid adduct.[1][2]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazine-2-carbaldehyde | C₅H₄N₂O | 108.10 | 5.40 g | 0.05 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 6.24 g | 0.06 |

| Pyridine | C₅H₅N | 79.10 | 50 mL | - |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.40 g (0.05 mol) of pyrazine-2-carbaldehyde and 6.24 g (0.06 mol) of malonic acid in 50 mL of pyridine.

-

Addition of Catalyst: To the stirred solution, add 0.5 mL of piperidine.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

-

Precipitation: Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of 2-(pyrazin-2-yl)acrylic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure α,β-unsaturated carboxylic acid.

Part 2: Selective Reduction of 2-(Pyrazin-2-yl)acrylic acid

The second step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated carboxylic acid to the corresponding saturated carboxylic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity, leaving the pyrazine ring and the carboxylic acid group intact.[3]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Pyrazin-2-yl)acrylic acid | C₇H₆N₂O₂ | 150.14 | 6.00 g | 0.04 |

| Palladium on Carbon (10%) | Pd/C | - | 0.30 g | - |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |

Experimental Protocol

-

Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 6.00 g (0.04 mol) of 2-(pyrazin-2-yl)acrylic acid in 100 mL of methanol.

-

Addition of Catalyst: Carefully add 0.30 g of 10% palladium on carbon to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 1 atmosphere (or as per available equipment) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC.

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 2-(pyrazin-2-yl)propanoic acid as a solid. The crude product is often of sufficient purity for the next step.

Part 3: Fischer Esterification to Methyl 2-(pyrazin-2-yl)propanoate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This is an acid-catalyzed equilibrium reaction.[4][5][6] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as the solvent.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Pyrazin-2-yl)propanoic acid | C₉H₁₀N₂O₂ | 152.15 | 5.00 g | 0.033 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g (0.033 mol) of 2-(pyrazin-2-yl)propanoic acid in 100 mL of methanol.

-

Addition of Catalyst: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with 100 mL of deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(pyrazin-2-yl)propanoate. The product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Characterization

The final product, Methyl 2-(pyrazin-2-yl)propanoate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]

-

Pyridine is a toxic and flammable liquid. Handle with care.

-

Concentrated acids (hydrochloric and sulfuric acid) are corrosive. Add them slowly and carefully.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

References

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Comprehensive Characterization of Methyl 2-(pyrazin-2-yl)propanoate

Foreword: A Guide for the Modern Drug Discovery Researcher

In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. "Methyl 2-(pyrazin-2-yl)propanoate," a heterocyclic compound incorporating both a pyrazine ring and a methyl ester functionality, represents a class of molecules with significant potential in medicinal chemistry. The pyrazine motif is a well-established pharmacophore found in numerous biologically active compounds, recognized for its role in a variety of therapeutic agents.[1] This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this molecule, empowering researchers, scientists, and drug development professionals with the necessary tools to ensure its identity, purity, and stability. The protocols herein are designed not merely as a set of instructions, but as a self-validating system, grounded in the principles of scientific integrity and bolstered by insights from extensive field experience.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of "Methyl 2-(pyrazin-2-yl)propanoate" is the foundation for developing robust analytical methods. The structure, featuring a pyrazine ring substituted at the 2-position with a methyl propanoate group, dictates its polarity, volatility, and spectroscopic behavior. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is an electron-deficient system, which influences the chemical shifts of adjacent protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy. The methyl ester group introduces polarity and sites for potential fragmentation in mass spectrometry.

Table 1: Predicted Physicochemical Properties of Methyl 2-(pyrazin-2-yl)propanoate

| Property | Predicted Value | Significance in Analytical Method Development |

| Molecular Formula | C₈H₁₀N₂O₂ | Determines the exact mass for mass spectrometry. |

| Molecular Weight | 166.18 g/mol | Essential for mass spectrometry and concentration calculations. |

| Boiling Point | Estimated >200 °C | Influences the choice of injection port temperature in Gas Chromatography (GC). |

| LogP | Estimated 0.5-1.5 | Indicates moderate lipophilicity, guiding the selection of chromatographic conditions. |

| pKa | Pyrazine ring nitrogen is weakly basic (pKa ~0.6) | Affects sample preparation and the choice of pH in liquid chromatography mobile phases.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of "Methyl 2-(pyrazin-2-yl)propanoate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.

Rationale for Experimental Choices

The choice of deuterated solvent is critical for sample solubility and to avoid interfering signals. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. For more polar pyrazine derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, such as other pyrazine esters, the following spectral characteristics are anticipated.[3]

Table 2: Predicted ¹H NMR Data for Methyl 2-(pyrazin-2-yl)propanoate in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazine H-3 | ~8.6 | d | ~1.5 | 1H |

| Pyrazine H-5 | ~8.5 | d | ~2.5 | 1H |

| Pyrazine H-6 | ~8.4 | dd | ~1.5, 2.5 | 1H |

| CH (propanoate) | ~4.0 | q | ~7.0 | 1H |

| OCH₃ (ester) | ~3.7 | s | - | 3H |

| CH₃ (propanoate) | ~1.6 | d | ~7.0 | 3H |

Table 3: Predicted ¹³C NMR Data for Methyl 2-(pyrazin-2-yl)propanoate in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| Pyrazine C-2 | ~152 |

| Pyrazine C-3 | ~145 |

| Pyrazine C-5 | ~144 |

| Pyrazine C-6 | ~143 |

| OCH₃ (ester) | ~52 |

| CH (propanoate) | ~45 |

| CH₃ (propanoate) | ~18 |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a standard 30° pulse sequence.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Collect a minimum of 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ triplet at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of "Methyl 2-(pyrazin-2-yl)propanoate" and for gaining structural insights through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a particularly suitable technique due to the anticipated volatility of the compound.

Causality in Fragmentation

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙). The fragmentation of this ion is governed by the stability of the resulting fragments. Cleavage of the ester group is a common fragmentation pathway for esters.[4] The pyrazine ring, being aromatic, is relatively stable, but can also undergo characteristic ring cleavages.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Methyl 2-(pyrazin-2-yl)propanoate

| m/z | Proposed Fragment | Interpretation |

| 166 | [C₈H₁₀N₂O₂]⁺˙ | Molecular ion (M⁺˙) |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the propanoate side chain. |

| 135 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 107 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group (McLafferty rearrangement is unlikely). |

| 80 | [C₄H₄N₂]⁺˙ | Pyrazine radical cation. |

| 53 | [C₃H₃N]⁺˙ | Fragment from pyrazine ring cleavage. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.[5]

-

Perform a serial dilution to obtain a working solution of 1-10 µg/mL.

-

-

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of pyrazine derivatives.

-

Injector: Splitless injection at 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to "Methyl 2-(pyrazin-2-yl)propanoate" in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For "Methyl 2-(pyrazin-2-yl)propanoate," FTIR is crucial for confirming the presence of the ester carbonyl group and the aromatic pyrazine ring.

Interpreting the Vibrational Frequencies

The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. The C=O stretch of the ester group is expected to be a strong and sharp absorption, while the C=N and C=C stretching vibrations of the pyrazine ring will appear in the aromatic region.

Table 5: Predicted FTIR Absorption Bands for Methyl 2-(pyrazin-2-yl)propanoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyrazine) |

| ~2980 | C-H stretch | Aliphatic (CH and CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1580, ~1470 | C=C, C=N stretch | Aromatic (Pyrazine) |

| ~1200-1100 | C-O stretch | Ester |

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

The presence of a strong band around 1740 cm⁻¹ is a key indicator of the ester carbonyl group.

-

Caption: Interrelation of analytical techniques for characterization.

Chromatographic Methods: Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of "Methyl 2-(pyrazin-2-yl)propanoate" and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Rationale for Method Selection

-

GC: Due to its expected volatility, GC is an excellent choice for purity analysis and can be readily coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of a non-polar or medium-polarity column is based on the general elution behavior of pyrazine derivatives.

-

HPLC: Reversed-phase HPLC is also a powerful tool for purity determination, especially for less volatile impurities. A C18 column is a versatile choice for separating compounds of moderate polarity. The mobile phase composition can be optimized to achieve good resolution.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumental Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for separating impurities with a wide range of polarities.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 270-280 nm for the pyrazine chromophore).

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Conclusion: A Framework for Confidence in Characterization

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of "Methyl 2-(pyrazin-2-yl)propanoate." By employing a combination of NMR, MS, FTIR, and chromatographic techniques, researchers can confidently establish the identity, purity, and structural integrity of this and similar molecules. The provided protocols are intended as a starting point and should be optimized and validated for specific applications and instrumentation. Adherence to these principles will ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.

References

-

Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 2021. Available at: [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 2019. Available at: [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 2021. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 2022. Available at: [Link]

-

Pyrazine - SIELC Technologies. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 1998. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. Available at: [Link]

-

Fate of pyrazines in the flavored liquids of e-cigarettes. Food and Chemical Toxicology, 2019. Available at: [Link]

-

Pyrazine, ethyl- - NIST WebBook. Available at: [Link]

-

HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. Available at: [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 2007. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014. Available at: [Link]

-

A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 2023. Available at: [Link]

-

Chiral Separation Using SFC and HPLC. Shimadzu, 2016. Available at: [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 2019. Available at: [Link]

-

When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 2020. Available at: [Link]

-

Sample preparation GC-MS. SCION Instruments, 2022. Available at: [Link]

-

What are the various ways of Chiral Separation by using HPLC? YouTube, 2022. Available at: [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 2024. Available at: [Link]

-

Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 2023. Available at: [Link]

-

Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 2011. Available at: [Link]

-

Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 2012. Available at: [Link]

-

Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Journal of Food Science and Technology, 2021. Available at: [Link]

-

Sample Preparation Guidelines for GC-MS. University of California, Riverside, N.D. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Methyl-3-(2-methylpropyl)pyrazine (FDB015028) - FooDB [foodb.ca]

- 3. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate

Introduction: The Significance of N-Alkyl Pyrazinium Salts

Pyrazine derivatives are a cornerstone in the fields of flavor chemistry, agrochemicals, and pharmaceuticals.[1][2] The N-alkylation of the pyrazine ring to form quaternary pyrazinium salts introduces a positive charge, significantly altering the molecule's physicochemical properties such as solubility, stability, and biological activity.[3] These N-alkylated heterocyclic compounds are versatile synthetic intermediates and have shown potential in various applications, including as ionic liquids and bioactive molecules.[4][5][6] This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate, a key intermediate in the synthesis of more complex molecules. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering detailed protocols for researchers in drug development and organic synthesis.

Understanding the N-Alkylation of Pyrazines

The N-alkylation of pyrazines is a nucleophilic substitution reaction where the nitrogen atom of the pyrazine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[3] The presence of an electron-withdrawing group, such as the methyl propanoate substituent on our target molecule, can influence the nucleophilicity of the pyrazine nitrogens. While electron-withdrawing groups generally decrease the basicity and nucleophilicity of the ring nitrogens, the reaction can still proceed, often requiring slightly more forcing conditions compared to pyrazines with electron-donating groups.[7][8]

The reaction proceeds via an SN2 mechanism, where the choice of solvent, temperature, and the nature of the alkylating agent and its leaving group are critical for a successful transformation.[9]

Key Reaction Parameters and Their Scientific Rationale

Choice of Alkylating Agent

A variety of alkylating agents can be employed, with alkyl halides being the most common.[3] The reactivity of alkyl halides follows the order: I > Br > Cl >> F. Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion. However, alkyl bromides and chlorides are also frequently used and can be more cost-effective. For the protocols outlined below, we will focus on the use of a generic alkyl halide (R-X).

Solvent Selection

The choice of solvent is crucial in SN2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[10] Alcohols like ethanol can also be used, particularly for less reactive alkyl halides, as they can facilitate the reaction at higher temperatures (reflux).[11]

Role of Base (Optional)

For the N-alkylation of neutral pyrazines to form pyrazinium salts, a base is generally not required. The pyrazine itself acts as the nucleophile. However, in cases where the starting material might exist in a protonated form or if side reactions involving acidic protons are a concern, a non-nucleophilic base like potassium carbonate (K₂CO₃) can be added to maintain a neutral or slightly basic environment.[10][12]

Reaction Temperature

The reaction temperature is a key parameter to control the reaction rate. Many N-alkylation reactions can be performed at room temperature, while others may require heating to reflux to achieve a reasonable reaction rate, especially with less reactive alkyl halides.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.

Experimental Workflow

The general workflow for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate is depicted in the following diagram:

Caption: General experimental workflow for the N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate.

Detailed Protocols

Protocol 1: General Procedure for N-Alkylation using Alkyl Iodide in Acetonitrile

This protocol is suitable for reactive alkylating agents like alkyl iodides.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-(pyrazin-2-yl)propanoate | 166.18 | 1.0 | 1.0 |

| Alkyl Iodide (R-I) | Varies | 1.1 | 1.1 |

| Acetonitrile (anhydrous) | 41.05 | - | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl 2-(pyrazin-2-yl)propanoate (1.0 mmol, 166 mg).

-

Dissolve the starting material in anhydrous acetonitrile (5-10 mL).

-

Add the alkyl iodide (1.1 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5). The product, being a salt, will likely have a much lower Rf value than the starting material.

-

Upon completion of the reaction (typically 12-24 hours), the pyrazinium salt may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the N-alkylated pyrazinium iodide salt.

Protocol 2: N-Alkylation using Alkyl Bromide in Ethanol at Reflux

This protocol is suitable for less reactive alkylating agents like alkyl bromides.[11]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-(pyrazin-2-yl)propanoate | 166.18 | 1.0 | 1.0 |

| Alkyl Bromide (R-Br) | Varies | 1.2 | 1.2 |

| Ethanol (anhydrous) | 46.07 | - | - |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-(pyrazin-2-yl)propanoate (1.0 mmol, 166 mg) in anhydrous ethanol (10 mL).

-

Add the alkyl bromide (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-24 hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling.

-

If necessary, concentrate the solution under reduced pressure to induce precipitation.

-

Isolate the solid product by vacuum filtration and wash with cold ethanol or diethyl ether.[11]

-

Dry the N-alkylated pyrazinium bromide salt under vacuum.

Characterization of N-Alkyl Pyrazinium Salts

The resulting N-alkyl pyrazinium salts can be characterized by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a significant downfield shift of the pyrazine ring protons upon quaternization of the nitrogen atom. The protons on the carbon adjacent to the newly formed quaternary nitrogen will also show a downfield shift. For the starting material, Methyl 2-(pyrazin-2-yl)propanoate, the pyrazine protons appear as singlets or doublets in the aromatic region.[13][14] Upon N-alkylation, these signals will shift further downfield.

-

¹³C NMR: The carbon atoms of the pyrazine ring will also experience a downfield shift upon N-alkylation.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing these ionic compounds. The mass spectrum will show a prominent peak corresponding to the cationic part of the molecule (the N-alkylated pyrazinium moiety).[11]

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic peaks for the ester carbonyl group (around 1730-1750 cm⁻¹) and the aromatic C-H and C=N stretching vibrations.

Purification Strategies

N-alkyl pyrazinium salts are generally crystalline solids and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures with diethyl ether).[11] If the product is not pure enough after initial precipitation and washing, recrystallization is the preferred method of purification.[15][16] Column chromatography on silica gel can be challenging for these highly polar, ionic compounds, but reverse-phase chromatography may be an option in some cases.[17]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No reaction or slow reaction | - Less reactive alkyl halide- Low temperature | - Use a more reactive alkyl halide (iodide > bromide > chloride)- Increase the reaction temperature (reflux)- Increase reaction time |

| Low yield | - Incomplete reaction- Product soluble in the solvent | - Ensure the reaction has gone to completion via monitoring- Partially evaporate the solvent to induce precipitation- Cool the reaction mixture in an ice bath to promote crystallization |

| Product is an oil | - Impurities present- Product has a low melting point | - Attempt to triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification- Purify by recrystallization from a different solvent system |

Conclusion

The N-alkylation of Methyl 2-(pyrazin-2-yl)propanoate provides a straightforward route to novel pyrazinium salts. By carefully selecting the alkylating agent, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for further applications in medicinal chemistry and materials science.

References

-

Patil Akshay Ravindra, Karpagam Subramanian. Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts. ResearchGate. 2017. Available from: [Link]

- WO2011076194A1 - Method for purifying pyrazoles. Google Patents. 2011.

- CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt. Google Patents. 2000.

- Pyrazines. In: Comprehensive Organic Chemistry II. Elsevier; 2014.

-

Taylor EC, ed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed; 2019. Available from: [Link]

- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Preprints.org. 2025.

- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. J Org Chem. 2022;87(24):16535-16548.

- A very simple, cost effective, and environmentally benign method has been reported for the preparation of pyrazine derivatives of pentacyclic triterpenoids. Tandfonline.

- Ramachandran S, et al. Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. 2021;10(9):3100-3115.

-

Reaction of alkyl halides and aryl halides with metals (practice). Khan Academy. Available from: [Link]

-

How to separate organic salts? ResearchGate. 2019. Available from: [Link]

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. 2014. Available from: [Link]

- N-Alkylation of Some Imidazopyridines. FABAD J Pharm Sci.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZ

- "Synthesis and characterizations of pyridinium salts including poly(pyr". Tae Soo Jo.

- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH.

- Chiral Alkyl Halides: Underexplored Motifs in Medicine. MDPI.

- Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. American Chemical Society.

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.

Sources

- 1. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents [organic-chemistry.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]

- 5. DSpace [scholarshare.temple.edu]

- 6. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Khan Academy [khanacademy.org]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(pyrazin-2-yl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will explore two primary synthetic routes, providing detailed protocols, mechanistic insights, and practical solutions to frequently encountered issues.

Introduction

Methyl 2-(pyrazin-2-yl)propanoate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Achieving a high yield and purity of this compound is crucial for downstream applications. This guide provides in-depth technical assistance for two divergent and viable synthetic pathways:

-

Route A: Two-Step Synthesis via Carboxylic Acid Intermediate. This classic approach involves the synthesis of 2-(pyrazin-2-yl)propanoic acid followed by its esterification.

-

Route B: Direct C-Alkylation. This route focuses on the direct alkylation of a suitable pyrazine precursor, offering a potentially more streamlined approach.

We will delve into the intricacies of each method, offering troubleshooting guides and frequently asked questions to ensure your success in the laboratory.

Route A: Two-Step Synthesis via 2-(pyrazin-2-yl)propanoic acid

This synthetic strategy is a reliable method that proceeds in two distinct stages: the formation of the carboxylic acid intermediate and its subsequent esterification.

Diagram: Overall Workflow for Route A

Optimizing temperature and reaction time for "Methyl 2-(pyrazin-2-yl)propanoate" synthesis

Welcome to the technical support center for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this synthesis. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-(pyrazin-2-yl)propanoate?

A1: The most direct and widely employed method is the Fischer-Speier esterification of 2-(pyrazin-2-yl)propanoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven to completion by using a large excess of methanol, which also serves as the solvent.[1][2][3]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a key parameter that dictates both the rate of reaction and the formation of potential byproducts. Insufficient heat will lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as dehydration or decarboxylation, particularly given the heterocyclic nature of the pyrazine ring. Optimal temperature ensures a reasonable reaction rate while minimizing impurity formation.[4]

Q3: How does reaction time influence the yield and purity of the final product?

A3: Reaction time is directly correlated with conversion. The Fischer esterification is an equilibrium-controlled process.[1][2] Longer reaction times are generally required to push the equilibrium towards the product side, especially if water, a byproduct, is not actively removed. However, extended reaction times at elevated temperatures can also lead to the degradation of the product or starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint, where the consumption of the starting carboxylic acid is maximized without significant product degradation.

Q4: What are the primary safety concerns I should be aware of during this synthesis?

A4: The primary hazards are associated with the reagents used. Concentrated sulfuric or hydrochloric acid are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic; therefore, the reaction should be performed in a well-ventilated area, away from ignition sources. The reaction itself can be exothermic, especially during the addition of the acid catalyst, and should be controlled by cooling if necessary.

Troubleshooting Guide

Here we address specific issues that may arise during the synthesis of Methyl 2-(pyrazin-2-yl)propanoate.

Problem: Low or No Product Yield

-

Possible Cause 1: Incomplete Reaction. The Fischer esterification is a reversible reaction.

-

Solution: To drive the equilibrium toward the ester product, use a large excess of methanol (often used as the solvent).[1][3] Ensure a sufficient amount of acid catalyst has been added. If the reaction is still sluggish, consider increasing the reaction temperature to the reflux temperature of methanol (approximately 65°C) and extending the reaction time.[5] Monitoring by TLC is essential to confirm the consumption of the starting material.

-

-

Possible Cause 2: Water in the Reaction Mixture. The presence of water in the reagents or glassware can inhibit the forward reaction.

-

Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. While not always necessary for simple esterifications with a large excess of alcohol, for challenging substrates, the use of a Dean-Stark apparatus can be employed to azeotropically remove the water as it is formed.

-

-

Possible Cause 3: Inactive Catalyst. The acid catalyst may be old or hydrated.

-

Solution: Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid (TsOH).[3]

-

Problem: Formation of a Dark Brown or Black Reaction Mixture

-

Possible Cause: Decomposition. Pyrazine rings and their derivatives can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization.

-

Solution: Carefully control the reaction temperature. Avoid excessive heating beyond the reflux temperature of methanol. Ensure the acid catalyst is added slowly and with adequate stirring, potentially in an ice bath to manage any initial exotherm. If decomposition is persistent, consider using a milder acid catalyst or exploring alternative esterification methods that do not require strong acids, such as using oxalyl chloride to form the acid chloride followed by reaction with methanol.

-

Problem: Difficulties in Product Isolation and Purification

-

Possible Cause 1: Incomplete Neutralization. Residual acid in the workup can complicate extraction and may cause the product to remain in the aqueous layer if the pyrazine nitrogen is protonated.

-

Solution: After the reaction is complete, cool the mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

-

-

Possible Cause 2: Emulsion during Extraction. The presence of polar functionalities can sometimes lead to the formation of emulsions during the aqueous workup with organic solvents.

-

Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation.

-

-

Possible Cause 3: Co-elution of Impurities. Unreacted starting material or byproducts may have similar polarities to the desired ester, making chromatographic purification challenging.

-

Solution: Optimize the solvent system for column chromatography by first running analytical TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation between the product spot and any impurity spots. A gradient elution may be necessary for effective purification.

-

Optimized Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of Methyl 2-(pyrazin-2-yl)propanoate, including the preparation of the necessary precursor, 2-(pyrazin-2-yl)propanoic acid.

Part A: Synthesis of 2-(pyrazin-2-yl)propanoic acid

This synthesis is a multi-step process that starts from the commercially available 2-methylpyrazine.

-

Lithiation of 2-Methylpyrazine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) to the stirred THF. To this solution, add a solution of 2-methylpyrazine in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the resulting deep red solution for 1-2 hours at this temperature.

-

Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 1-2 hours, or until the red color disappears. Alternatively, pour the reaction mixture carefully over crushed dry ice.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 3-4 with cold 2M HCl. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyrazin-2-yl)acetic acid.

-

Methylation: The resulting 2-(pyrazin-2-yl)acetic acid can then be methylated at the alpha-position. First, protect the carboxylic acid, for example, by converting it to its methyl ester via Fischer esterification as described in Part B. Then, treat the methyl 2-(pyrazin-2-yl)acetate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate, followed by quenching with methyl iodide (CH₃I).

-

Hydrolysis: The resulting Methyl 2-(pyrazin-2-yl)propanoate can then be hydrolyzed back to the carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water.[6] Subsequent acidification will yield the desired 2-(pyrazin-2-yl)propanoic acid.

Part B: Fischer Esterification to Methyl 2-(pyrazin-2-yl)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(pyrazin-2-yl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).

-

Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain the reflux for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the effervescence stops and the pH of the aqueous layer is neutral or slightly alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-(pyrazin-2-yl)propanoate.

Data Summary: Typical Fischer Esterification Conditions

| Parameter | Recommended Range | Rationale |

| Temperature | 60 - 80 °C | Balances reaction rate and minimizes decomposition. Refluxing in methanol (~65°C) is common and effective.[4][5][7] |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. Monitoring is key to prevent byproduct formation from prolonged heating.[5] |

| Methanol to Acid Ratio | 10:1 to Solvent Quantity | A large excess of alcohol is used to drive the equilibrium towards the ester product according to Le Châtelier's principle.[1] |

| Catalyst Loading (H₂SO₄) | 0.1 - 0.3 molar equivalents | A catalytic amount is sufficient to protonate the carbonyl and facilitate nucleophilic attack by the alcohol.[4][5] |

Visualizing the Process

Reaction Workflow Diagram

Caption: Synthetic route to Methyl 2-(pyrazin-2-yl)propanoate.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for low yield issues.

References

-

Mishra, M., et al. (n.d.). Process For Preparation Of Pyrazine Derivative And Intermediate. Quick Company. Retrieved from [Link]

-

Kastratović, V., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society. Available at: [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

- Jaseena, K. U., & Anilkumar, G. (2015). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.

-

Chem LibreTexts. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Caivano, I. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

- Sridevi, C., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

-

Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

Ismalaj, E., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Ube Industries. (n.d.). Pyrazine-2-carboxylic acid ester and method for producing the same. Google Patents.

- He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.

-

Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]